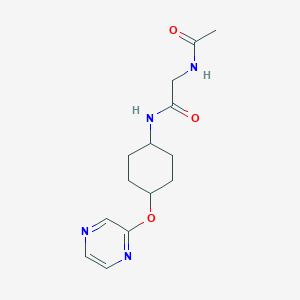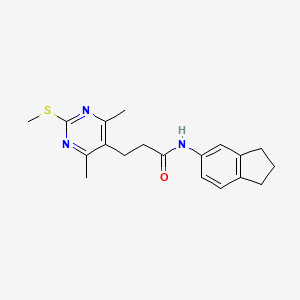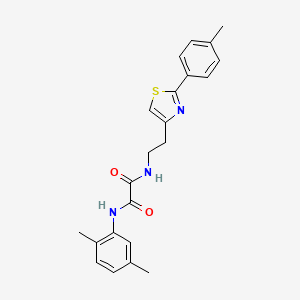
2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This molecule belongs to the family of Janus kinase inhibitors (JAK inhibitors) and is known to selectively inhibit JAK3, a tyrosine kinase enzyme that plays a crucial role in the immune system.
Scientific Research Applications
1. Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to 2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity as assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays. This suggests potential applications in areas requiring antioxidant properties (Chkirate et al., 2019).
2. Structural Analysis and Synthesis Techniques
Research into similar compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, provides insights into synthesis methods, structural analysis, and crystallography. These studies contribute to a deeper understanding of chemical properties and molecular structures, which is crucial for designing and synthesizing new drugs and materials (Nayak et al., 2014).
3. Design and Biological Evaluation for Various Applications
Compounds like 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide have been synthesized and characterized for their potential biological applications. These compounds have been tested for in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The research in this area helps in the development of new therapeutic agents (Nayak et al., 2014).
4. Development of Antimicrobial Agents
Studies on acetamide derivatives like 4-acetamide pyrazolone have led to the creation of various heterocyclic compounds. These compounds show promising biological activity against different microorganisms, suggesting their potential use as antimicrobial agents (Aly et al., 2011).
5. Insecticidal Applications
Research on derivatives such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has led to the synthesis of various heterocycles with potential as insecticidal agents. These compounds have been tested against the cotton leafworm, Spodoptera littoralis, indicating possible applications in pest control (Fadda et al., 2017).
6. Applications in Analgesic and Anti-inflammatory Agents
The synthesis and biological evaluation of similar compounds have shown significant results in analgesic and anti-inflammatory activities. This research can contribute to the development of new pain relief and anti-inflammatory medications (Nayak et al., 2014).
properties
IUPAC Name |
2-acetamido-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10(19)17-8-13(20)18-11-2-4-12(5-3-11)21-14-9-15-6-7-16-14/h6-7,9,11-12H,2-5,8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVHHTXZRLFZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2837274.png)
![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2837280.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)
![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)


![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)
![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)

